2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide is an organic compound that features a bromophenyl group, a sulfonylamino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-(2-methoxyethyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process might involve crystallization or chromatography techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug design, particularly in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but lacks the sulfonylamino group.
4-bromobenzenesulfonamide: Contains the sulfonylamino group but lacks the acetamide moiety.
N-(2-methoxyethyl)acetamide: Contains the acetamide moiety but lacks the bromophenyl and sulfonylamino groups.
Uniqueness
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S/c1-18-7-6-13-11(15)8-14-19(16,17)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBZMIOQRXTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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